BI-811283 -

BI-811283

Catalog Number: EVT-262009
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Source and Classification

BI-811283 was developed by Boehringer Ingelheim and has been evaluated in various clinical trials, particularly Phase I and II studies focused on its safety, pharmacokinetics, and antitumor efficacy . As an Aurora B kinase inhibitor, it falls under the classification of targeted cancer therapies, specifically within the category of kinase inhibitors. Its mechanism involves interference with the normal function of Aurora B, which is essential for proper chromosome alignment and segregation during cell division.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-811283 involves multi-step organic reactions that typically include:

  1. Formation of the Core Structure: The diaminopyrimidine core is synthesized through condensation reactions involving appropriate starting materials like pyrimidines and amines.
  2. Modification for Selectivity: Structural modifications are made to enhance selectivity for Aurora B over other kinases. This often involves substituting various functional groups to optimize binding affinity .
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The synthetic route is designed to yield a compound with minimal off-target effects while maximizing its inhibitory activity against Aurora B.

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-811283 features a diaminopyrimidine scaffold. Key structural characteristics include:

  • Molecular Formula: C15H16N4O
  • Molecular Weight: Approximately 284.32 g/mol
  • Key Functional Groups: The presence of amine groups contributes to its binding properties.

The three-dimensional conformation allows for effective interaction within the ATP-binding site of Aurora B kinase, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

BI-811283 primarily undergoes interactions typical of small molecule kinase inhibitors:

  1. Binding Reaction: The compound binds to the ATP-binding pocket of Aurora B, preventing ATP from accessing the site, which is crucial for kinase activity.
  2. Phosphorylation Inhibition: By inhibiting Aurora B's activity, BI-811283 disrupts the phosphorylation of critical substrates involved in cell cycle regulation, leading to mitotic arrest in cancer cells .

In vitro studies have demonstrated that this inhibition results in decreased proliferation rates in various cancer cell lines.

Mechanism of Action

Process and Data

The mechanism by which BI-811283 exerts its anticancer effects involves several key processes:

  1. Inhibition of Aurora B Activity: By competitively inhibiting ATP binding, BI-811283 prevents Aurora B from phosphorylating target proteins necessary for proper mitosis.
  2. Induction of Apoptosis: Disruption of mitotic processes leads to cell cycle arrest, ultimately triggering apoptosis in cancer cells .
  3. Impact on Tumor Growth: Preclinical models have shown that treatment with BI-811283 results in significant tumor regression, particularly in models exhibiting aberrant mitotic signaling.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-811283 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties influence its formulation as a therapeutic agent and its administration routes in clinical settings .

Applications

Scientific Uses

BI-811283 has significant applications in oncology research due to its targeted action against Aurora B kinase. Its primary applications include:

  1. Cancer Treatment: Currently being evaluated in clinical trials for various malignancies including solid tumors where Aurora B plays a pivotal role in tumorigenesis.
  2. Research Tool: Used in laboratory settings to study cell cycle dynamics and the effects of Aurora B inhibition on cancer cell proliferation.
  3. Combination Therapies: Investigated for potential synergistic effects when combined with other therapeutic agents targeting different pathways involved in cancer progression .

Properties

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.